3-Chloro-2-formylbenzamide
Description
3-Chloro-2-formylbenzamide is a substituted benzamide derivative characterized by a chlorine atom at the meta position (C3), a formyl group at the ortho position (C2), and an amide functional group attached to the benzene ring. The chlorine atom enhances electrophilic reactivity, while the formyl and amide groups contribute to hydrogen bonding and molecular recognition properties.
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
3-chloro-2-formylbenzamide |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-2-5(8(10)12)6(7)4-11/h1-4H,(H2,10,12) |
InChI Key |
JPLWYGJZGQMMMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-formylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with formamide under specific conditions. The reaction typically requires a catalyst, such as silver(I) and ammonium persulfate, in a biphasic system (CHCl3/water) to facilitate the oxidative decarboxylation of N-aroylglycine .
Industrial Production Methods
In industrial settings, the production of 3-chloro-2-formylbenzamide may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-formylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: 3-Chloro-2-carboxybenzamide
Reduction: 3-Chloro-2-hydroxybenzamide
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-formylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-formylbenzamide and its derivatives involves interactions with specific molecular targets. For instance, benzimidazole derivatives synthesized from this compound have shown activity against cancer cell lines by inhibiting specific enzymes and pathways involved in cell proliferation . The presence of electron-donating or electron-withdrawing groups on the benzene ring can significantly influence the compound’s bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence exclusively details 3-Chlorobenzaldehyde (CAS: 587-04-2), a related compound with a chlorine atom at C3 and a formyl group at C1. Below is a comparative analysis based on structural and functional differences:
Table 1: Key Differences Between 3-Chloro-2-formylbenzamide and 3-Chlorobenzaldehyde
Critical Observations :
Structural Influence on Reactivity :
- The amide group in 3-Chloro-2-formylbenzamide introduces hydrogen-bonding capability, which is absent in 3-Chlorobenzaldehyde. This could enhance its stability in biological systems but reduce volatility compared to the aldehyde analog.
- The chlorine in both compounds facilitates electrophilic aromatic substitution, but the steric hindrance from the amide group in 3-Chloro-2-formylbenzamide may alter reaction pathways.
Safety Profile :
- 3-Chlorobenzaldehyde is classified as hazardous, requiring immediate medical attention upon exposure (e.g., skin/eye irritation, respiratory risks) . In contrast, the amide group in 3-Chloro-2-formylbenzamide might mitigate volatility-related hazards but could introduce new risks (e.g., delayed toxicity due to metabolic activation).
Synthetic Utility :
- 3-Chlorobenzaldehyde is a versatile precursor for dyes, fragrances, and pharmaceuticals. In comparison, 3-Chloro-2-formylbenzamide’s applications remain speculative without experimental data, though its structure suggests utility in metal-organic frameworks or kinase inhibitors.
Limitations of Available Evidence
The provided materials lack direct information on 3-Chloro-2-formylbenzamide, necessitating inferences from analogs like 3-Chlorobenzaldehyde. Key gaps include:
- Physicochemical Data : Melting/boiling points, solubility, and stability.
- Toxicological Studies : Acute/chronic toxicity, environmental impact.
- Synthetic Routes : Methods for introducing the amide group while retaining regioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
